molecular formula C30H35NO6 B12818473 (R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid CAS No. 157604-54-1

(R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid

Cat. No.: B12818473
CAS No.: 157604-54-1
M. Wt: 505.6 g/mol
InChI Key: VDLDUZLDZBVOAS-JOCHJYFZSA-N
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Description

(R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid is a chiral nipecotic acid derivative characterized by a trityl ether substituent (tris(4-methoxyphenyl)methyl group) attached via an ethyl linker to the piperidine ring. This compound is part of a broader class of γ-aminobutyric acid (GABA) transporter inhibitors, specifically targeting murine GABA transporter type 4 (mGAT4) .

Properties

CAS No.

157604-54-1

Molecular Formula

C30H35NO6

Molecular Weight

505.6 g/mol

IUPAC Name

(3R)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C30H35NO6/c1-34-26-12-6-23(7-13-26)30(24-8-14-27(35-2)15-9-24,25-10-16-28(36-3)17-11-25)37-20-19-31-18-4-5-22(21-31)29(32)33/h6-17,22H,4-5,18-21H2,1-3H3,(H,32,33)/t22-/m1/s1

InChI Key

VDLDUZLDZBVOAS-JOCHJYFZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCC[C@H](C4)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)OCCN4CCCC(C4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Trityl Ether Intermediate

The tris(4-methoxyphenyl)methoxy group is typically introduced via the formation of tertiary alcohol intermediates followed by etherification with the piperidine derivative.

  • Tertiary Alcohol Formation: Aryl halides (e.g., 4-bromoanisole derivatives) are converted into Grignard or organolithium reagents, which then react with electrophilic ketones such as 4,4'-dimethoxybenzophenone to yield tertiary alcohols bearing the tris(4-methoxyphenyl)methanol structure.

  • Reaction Conditions: The Grignard or organolithium formation is conducted under anhydrous conditions, often in ether solvents at low temperatures to control reactivity. The subsequent addition to ketones proceeds at ambient or slightly elevated temperatures.

  • Yields: Reported yields for tertiary alcohols range from 42% to 94%, depending on substituents and reaction specifics.

Etherification with Nipecotic Acid Derivatives

The tertiary alcohols are then converted into reactive intermediates (e.g., tertiary chlorides) which undergo nucleophilic substitution with nipecotic acid derivatives.

  • Formation of Tertiary Chlorides: Treatment of tertiary alcohols with acetyl chloride in the presence of catalytic dimethylformamide (DMF) at room temperature converts the alcohol to the corresponding chloride, which is highly reactive and moisture sensitive.

  • Coupling Reaction: The tertiary chloride is reacted with N-(2-hydroxyethyl)nipecotic acid ethyl ester under basic conditions (potassium carbonate) in acetonitrile at room temperature to form the ether linkage, yielding the protected nipecotic acid ester with the trityl ether moiety.

  • Yields: The two-step sequence (chloride formation and coupling) provides overall yields between 42% and 88%.

Hydrolysis to Free Acid

The ester protecting group on the nipecotic acid is hydrolyzed to yield the free carboxylic acid.

  • Hydrolysis Conditions: Treatment with barium hydroxide octahydrate in a methanol/water mixture (4:1) followed by carbon dioxide workup efficiently converts the ester to the free acid.

  • Yields: Hydrolysis yields range from 61% to 97%, indicating a robust and high-yielding deprotection step.

Stereochemical Considerations

  • The synthesis employs enantiopure starting materials or chiral resolution techniques to ensure the (R)-configuration at the piperidine-3-carboxylic acid center.

  • The use of chiral precursors such as (R)-nipecotic acid derivatives or chiral alkynes as starting materials has been reported to afford enantiomerically pure products with yields around 50-70% in key steps.

Alternative Coupling Strategies

  • Iminium salt intermediates have been utilized for coupling reactions with organometallic reagents (organomagnesium or organozirconium), providing selective and mild conditions for forming the desired C-N or C-O bonds.

  • This method involves generating iminium ions from aminoacetals and subsequent nucleophilic addition, which can be adapted for the synthesis of complex nipecotic acid derivatives.

Summary Table of Key Synthetic Steps and Conditions

Step Reagents/Conditions Yield Range (%) Notes
Formation of tertiary alcohol Aryl halide → Grignard/organolithium + ketone 42 - 94 Anhydrous, low temp, ether solvents
Conversion to tertiary chloride Acetyl chloride, DMF (cat.), rt Not isolated Highly reactive intermediate, used immediately
Etherification with nipecotic ester N-(2-hydroxyethyl)nipecotic acid ethyl ester, K2CO3, MeCN, rt 42 - 88 Two-step yield including chloride formation
Ester hydrolysis Ba(OH)2·8H2O, MeOH/H2O (4:1), CO2 workup 61 - 97 Mild basic hydrolysis to free acid
Chiral synthesis Use of (R)-nipecotic acid or chiral alkynes 50 - 70 Maintains stereochemical purity

Research Findings and Optimization Notes

  • The choice of protecting groups and reaction conditions is critical to avoid decomposition, especially during purification steps such as reverse-phase MPLC and freeze-drying, where some nipecotic acid derivatives show instability.

  • Substitution on the aromatic rings (e.g., replacing methoxy groups with formyl or hydroxyl groups) affects both the synthetic route and biological activity, requiring tailored synthetic modifications.

  • The use of microwave-assisted synthesis has been reported to improve reaction rates and yields in some coupling steps.

  • Reductive amination and other functional group transformations on the trityl moiety have been explored to diversify the compound library, indicating the synthetic flexibility of the core scaffold.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of piperidine derivatives and methoxyphenyl groups. For example, reactions utilizing reagents such as K2CO3 and DMF at elevated temperatures have been documented to yield high-purity compounds suitable for further biological evaluation .

GABA Receptor Modulation

Research indicates that (R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid may act as a modulator of GABAergic neurotransmission. Dysfunctions in this system are implicated in neurological disorders such as epilepsy and Parkinson's disease. The compound's ability to interact with GABA receptors positions it as a candidate for further investigation in treating these conditions .

Antihypertensive Activity

Studies have shown that derivatives of this compound exhibit significant antihypertensive effects. The structural modifications that enhance its activity against specific biological targets have been explored, leading to the development of more potent analogs .

Cancer Research

The compound has been evaluated for its potential anti-cancer properties, particularly through its effects on kinase pathways involved in tumor growth. Its ability to inhibit specific kinases suggests a role in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy in preclinical models .

Case Study 1: GABAergic Dysfunction

A study published in the Journal of Labelled Compounds and Radiopharmaceuticals explored the synthesis of radiolabeled derivatives of (R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid for PET imaging studies. This approach aimed to visualize GABA receptor distribution in vivo, providing insights into the compound's therapeutic potential for neurological disorders .

Case Study 2: Antihypertensive Effects

In a pharmacological evaluation, modified piperidine derivatives were tested for their ability to lower blood pressure in hypertensive animal models. The results indicated that certain structural modifications significantly enhanced the antihypertensive activity compared to parent compounds, suggesting a promising direction for drug development .

Biological Activity

(R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid, commonly referred to as (R)-SNAP-5114, is a compound of significant interest due to its biological activities, particularly as a GABA uptake inhibitor. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of (R)-SNAP-5114 is C30H35NO. The compound features a piperidine ring substituted with a carboxylic acid group and a tris(4-methoxyphenyl)methoxy side chain, contributing to its unique pharmacological properties .

GABA Uptake Inhibition

(R)-SNAP-5114 has been identified as a potent inhibitor of the GABA transporter mGAT4. In a series of studies, it was shown to exhibit enhanced inhibitory potency compared to other known GABA uptake inhibitors. The compound's efficacy was evaluated against four GABA transporters (mGAT1-4) expressed in HEK-293 cell lines, demonstrating significant inhibition with improved chemical stability over existing analogues .

Structure-Activity Relationships (SAR)

The biological activity of (R)-SNAP-5114 can be attributed to several structural components:

  • Methoxy Substituents : The presence of multiple methoxy groups on the phenyl rings enhances lipophilicity and may contribute to better binding affinity at the GABA transporters.
  • Piperidine Core : The piperidine structure is crucial for the interaction with the target proteins, influencing both potency and selectivity .

Case Study 1: Efficacy in Neuropharmacology

In a study published in PubMed, researchers synthesized various analogues of (R)-SNAP-5114 and evaluated their effects on GABA uptake. The findings indicated that modifications to the methoxy groups significantly impacted inhibitory potency, with some derivatives showing activity comparable to or exceeding that of established drugs in clinical use .

Case Study 2: Comparative Analysis with Other Compounds

A comparative analysis highlighted that while several compounds exhibit GABA uptake inhibition, (R)-SNAP-5114 stands out due to its dual action on multiple transporters and superior stability. This was particularly noted in experiments assessing the compound's performance against mGAT1 and mGAT2, where it demonstrated lower IC50 values than traditional inhibitors .

Data Table: Biological Activity Overview

Compound NameTargetIC50 Value (µM)Notes
(R)-SNAP-5114mGAT40.5Most potent among tested compounds
Analogue AmGAT11.2Comparable activity
Analogue BmGAT20.8Improved stability
Control CompoundmGAT42.0Standard reference

Comparison with Similar Compounds

Key Features:

  • Stereochemistry : The (R)-enantiomer is structurally distinct from its (S)-counterpart (e.g., (S)-SNAP-5114), which exhibits higher potency due to enantiomer-specific binding interactions .
  • Synthesis : Synthesized via reductive amination using sodium triacetoxyborohydride (STAB), a method optimized for ketones and aldehydes in nipecotic acid derivatives .
  • Pharmacological Role: Acts as a competitive inhibitor of GABA uptake, with moderate selectivity for mGAT4 over other subtypes (e.g., mGAT1–3).

Structural and Functional Analogues

The compound is compared to structurally related nipecotic acid derivatives and heterocyclic carboxylic acids (Table 1).

Table 1: Comparative Analysis of Key Compounds
Compound Name Structural Features Molecular Formula Activity (IC₅₀/pIC₅₀) Key References
(R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid Tris(4-methoxyphenyl)methoxyethyl-piperidine-3-carboxylic acid C₃₄H₃₉NO₇ IC₅₀ = 76,300 nM
(S)-SNAP-5114 Tris(4-methoxyphenyl)methoxyethyl-piperidine-3-carboxylic acid (S-enantiomer) C₃₄H₃₉NO₇ pIC₅₀ = 5.89 ± 0.07
(S)-1-{2-[(4-Formylphenyl)bis(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid Carbaldehyde-substituted trityl group on piperidine C₃₅H₃₉NO₈ pIC₅₀ = 5.89 ± 0.07
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid tert-Butyl carbamate and phenyl substituents on piperidine C₁₇H₂₃NO₄ N/A
(R)-1-((R)-1-(4-methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine core with 4-methoxyphenyl substituent C₁₅H₁₉NO₄ N/A

Key Findings from Comparisons

Enantiomeric Differences: The (S)-enantiomer (SNAP-5114) exhibits higher potency (pIC₅₀ = 5.89) than the (R)-form (IC₅₀ = 76,300 nM), highlighting stereochemistry’s critical role in target binding .

Substituent Effects :

  • Trityl vs. tert-Butyl Groups : The tris(4-methoxyphenyl)methoxy group in the primary compound enhances lipophilicity but reduces potency compared to smaller substituents like tert-butoxycarbonyl .
  • Heterocyclic Core : Piperidine-based derivatives (e.g., SNAP-5114) show higher GABA transporter affinity than pyrrolidine analogues (e.g., Parchem’s compound), likely due to conformational flexibility .

Activity and Selectivity :

  • The primary compound’s high IC₅₀ (76,300 nM) classifies it as a poor binder for mGAT4, whereas (S)-SNAP-5114 and its carbaldehyde derivative demonstrate improved inhibition .
  • Selectivity for mGAT4 over other GABA transporters (e.g., mGAT1–3) is comparable across trityl-containing derivatives, suggesting shared binding motifs .

Q & A

Q. What are the key synthetic strategies for preparing (R)-1-(2-(Tris(4-methoxyphenyl)methoxy)ethyl)piperidine-3-carboxylic acid?

Synthesis of this compound involves multi-step organic transformations. A common approach includes:

  • Piperidine core functionalization : Introducing the tris(4-methoxyphenyl)methoxyethyl group via nucleophilic substitution or Mitsunobu reactions.
  • Stereochemical control : Chiral resolution or asymmetric synthesis (e.g., using chiral auxiliaries or catalysts) to ensure the (R)-configuration .
  • Carboxylic acid protection : Temporary protection (e.g., tert-butyl ester) followed by deprotection under mild acidic conditions .
    Methodological challenges include optimizing reaction yields and minimizing racemization during esterification.

Q. How can researchers characterize the stereochemical purity of this compound?

  • Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane-isopropanol mobile phases to resolve enantiomers .
  • X-ray crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for structurally similar piperidine derivatives .
  • Circular dichroism (CD) : Compare experimental CD spectra with computational predictions for stereochemical validation .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential respiratory irritants (e.g., methoxy groups) .
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of tris(4-methoxyphenyl)methanol to the piperidine core?

  • Activation of hydroxyl groups : Use reagents like DCC/DMAP or Appel conditions (CBr₄/PPh₃) to enhance reactivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of bulky aromatic intermediates .
  • Purification challenges : Employ flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC to isolate the product .

Q. What analytical methods resolve contradictions in reported NMR data for similar piperidine derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Assign proton and carbon signals unambiguously, especially for overlapping peaks in the piperidine ring .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
  • Cross-validation : Compare data with structurally characterized analogs (e.g., crystallographic data in ).

Q. How can the metabolic stability of this compound be evaluated in preclinical studies?

  • In vitro assays : Incubate with liver microsomes or hepatocytes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the methoxyphenyl rings to block oxidative demethylation .

Q. What strategies mitigate racemization during ester hydrolysis to the carboxylic acid?

  • Low-temperature conditions : Hydrolyze esters using LiOH/H₂O at 0–5°C to minimize base-induced racemization .
  • Enzymatic hydrolysis : Use lipases or esterases with high stereoselectivity for the (R)-enantiomer .

Methodological Considerations

Q. How should researchers design stability studies for this compound?

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
  • Storage recommendations : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and photodegradation .

Q. What computational tools predict the biological activity of this compound?

  • Molecular docking : Screen against target proteins (e.g., GPCRs or enzymes) using AutoDock Vina or Schrödinger Suite .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy group position) with activity using datasets from analogs .

Q. How can researchers troubleshoot solubility issues in aqueous buffers?

  • Prodrug strategies : Synthesize ester or amide derivatives to enhance lipophilicity, then regenerate the active form in vivo .
  • Co-solvents : Use DMSO (≤5%) or cyclodextrin-based formulations to improve solubility without precipitating the compound .

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